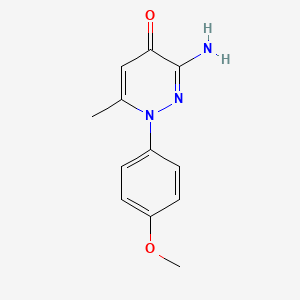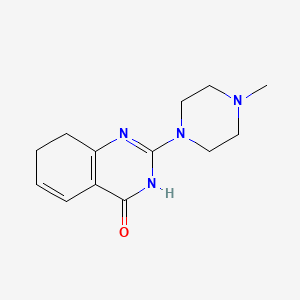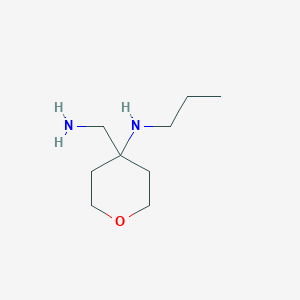
4-(aminomethyl)-N-propyloxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(aminomethyl)-N-propyloxan-4-amine is an organic compound that features both an oxane ring and an aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-propyloxan-4-amine typically involves the reaction of oxane derivatives with aminomethylating agents under controlled conditions. One common method involves the use of methanol and trimethylchlorosilane to esterify amino acids, which can then be further modified to introduce the aminomethyl group . The reaction conditions often require mild temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(aminomethyl)-N-propyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of aminomethyl derivatives.
Applications De Recherche Scientifique
4-(aminomethyl)-N-propyloxan-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(aminomethyl)-N-propyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
4-(aminomethyl)benzoic acid: Used as an antifibrinolytic agent.
4-amino-5-aminomethyl-2-methylpyrimidine: Known for its use in drug development.
4-aminopyridine: Utilized in neurological research and as a therapeutic agent.
Uniqueness
4-(aminomethyl)-N-propyloxan-4-amine is unique due to its oxane ring structure combined with the aminomethyl group, which provides distinct chemical reactivity and potential for diverse applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-propyloxan-4-amine |
InChI |
InChI=1S/C9H20N2O/c1-2-5-11-9(8-10)3-6-12-7-4-9/h11H,2-8,10H2,1H3 |
Clé InChI |
BUPFWCMEAPRXFI-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1(CCOCC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


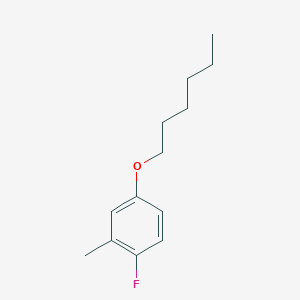
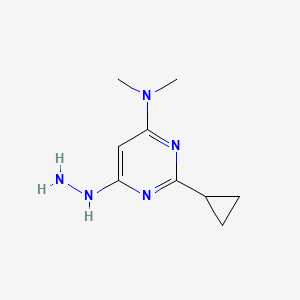
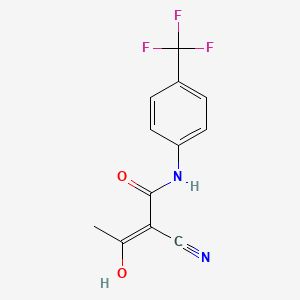
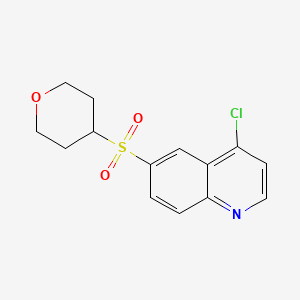
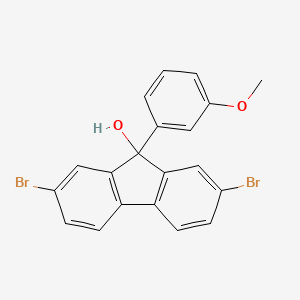
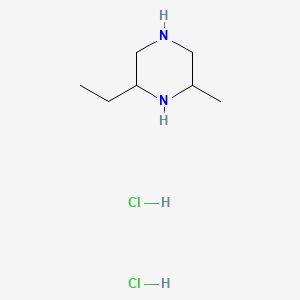
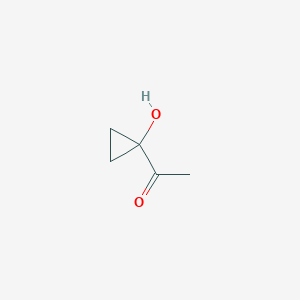
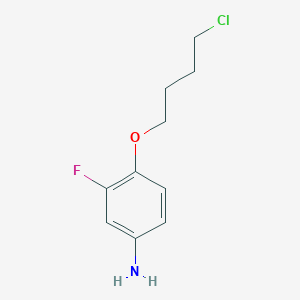
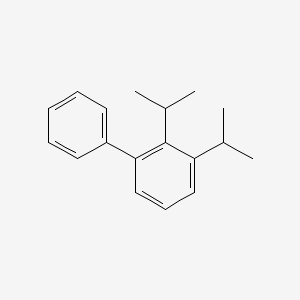
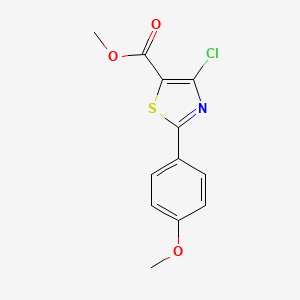

![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
